[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine is a chemical compound that belongs to the class of aromatic amines. It is characterized by a phenyl ring substituted with a propan-2-yloxy group and a methyl group, which influences its chemical properties and potential applications. This compound is of interest in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological systems.
The compound can be synthesized from commercially available starting materials such as 2-methylphenol and 4-bromophenylmethanamine. It falls under the category of organic compounds, specifically aromatic amines, which are known for their diverse biological activities. The molecular formula for [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine is , with a molecular weight of approximately 179.26 g/mol .
The synthesis of [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and catalyst type, play crucial roles in determining the yield and purity of the final product. Typically, organic solvents like dichloromethane or ethanol are employed to facilitate the reactions.
The molecular structure of [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine features:
The compound's structural representation can be described using its SMILES notation: CC(COC(C)C)C1=CC=C(C=C1)N
. This notation highlights the connectivity of atoms within the molecule and provides insight into its three-dimensional conformation.
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine can participate in various chemical reactions typical for aromatic amines, including:
The reactivity of this compound is influenced by its electronic properties, which are modified by the presence of substituents on the aromatic ring. For instance, electron-donating groups like methyl enhance nucleophilicity.
Relevant analyses have shown that this compound exhibits moderate stability in various environments, making it suitable for pharmaceutical applications .
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine has potential applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5